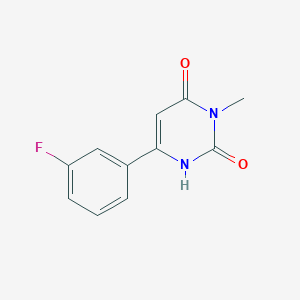![molecular formula C12H14ClN3 B1491629 4-(chlorométhyl)-1-[4-(propan-2-yl)phényl]-1H-1,2,3-triazole CAS No. 1247821-57-3](/img/structure/B1491629.png)
4-(chlorométhyl)-1-[4-(propan-2-yl)phényl]-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group and a propan-2-yl phenyl group attached to the triazole ring
Applications De Recherche Scientifique
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(propan-2-yl)phenyl azide and propargyl chloride.
Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between 4-(propan-2-yl)phenyl azide and propargyl chloride, which forms the triazole ring.
Chloromethylation: The final step involves the chloromethylation of the triazole ring to introduce the chloromethyl group.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can convert the chloromethyl group to a carboxylic acid, while reduction can convert it to a methyl group.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring. Examples include 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole.
Chloromethyl Derivatives: Compounds with a chloromethyl group attached to different heterocyclic rings, such as chloromethylpyridine and chloromethylbenzimidazole.
The uniqueness of 4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(4-propan-2-ylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)10-3-5-12(6-4-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJXCCMBARARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)


![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)
![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)
![(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1491555.png)





![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)

amine hydrochloride](/img/structure/B1491568.png)
